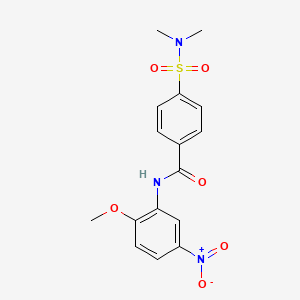
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Material Science
4-(Dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide serves as a crucial intermediate in the synthesis of complex molecules and materials. Studies have highlighted its role in the synthesis of potential anticancer agents, corrosion inhibitors, and materials with specific electrochemical and photophysical properties.
Synthetic Pathways : Research has demonstrated its utility in synthesizing gefitinib, a notable anticancer drug, showcasing its importance in pharmaceutical development (Bo Jin et al., 2005). Additionally, derivatives of this compound have been explored for their corrosion inhibition properties, suggesting a role in protecting metals against corrosive environments (Ankush Mishra et al., 2018).
Material Development : The compound has been used in the development of new materials with desirable properties. For instance, it has been involved in the synthesis of polyamides with enhanced solubility and thermal stability, making it significant for applications requiring durable and stable polymeric materials (D. Liaw et al., 2002). Similarly, its derivatives have contributed to the creation of electrochromic materials, which change color upon electrical stimulation, indicating potential in smart window technologies and display devices (Guey‐Sheng Liou et al., 2008).
Pharmacological Applications
Beyond its role in material science and synthetic chemistry, research has also delved into the pharmacological potentials of derivatives of this compound. Though not directly related to drug use and dosage, these studies underscore the compound's versatility and potential in contributing to the development of new therapeutic agents.
Antidiabetic Potential : Novel dihydropyrimidine derivatives synthesized from this compound have been evaluated for their antidiabetic activity, showcasing the compound's relevance in the search for new treatments for diabetes (J. Lalpara et al., 2021).
Antitumor Activity : Derivatives have also been explored for their antitumor properties, further emphasizing the compound's importance in medicinal chemistry research and the development of cancer therapeutics (G. C. D. Santos et al., 2013).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-10-12(19(21)22)6-9-15(14)25-3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJQEYALWQHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


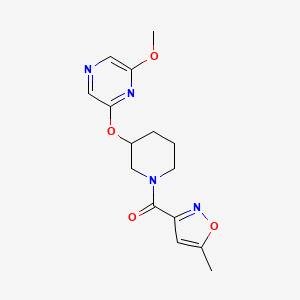
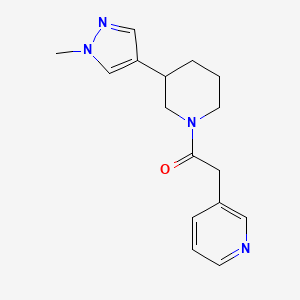
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenylthio)acetamide](/img/structure/B2670160.png)
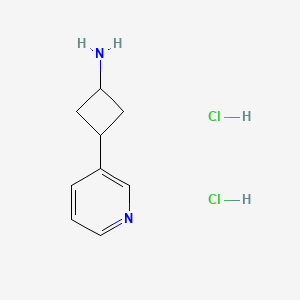

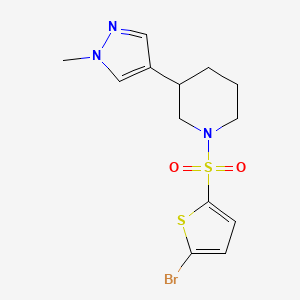
![Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate](/img/structure/B2670164.png)
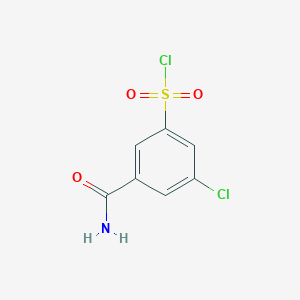
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2670166.png)



